molecular formula C13H15NO3 B14580116 N-(3-Acetylphenyl)-3-methoxybut-2-enamide CAS No. 61579-04-2

N-(3-Acetylphenyl)-3-methoxybut-2-enamide

Cat. No.: B14580116
CAS No.: 61579-04-2
M. Wt: 233.26 g/mol
InChI Key: NUUYAAOHXLTNLD-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-3-methoxybut-2-enamide is an organic compound with a complex structure that includes an acetylphenyl group and a methoxybutenamide moiety

Properties

CAS No.

61579-04-2

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-methoxybut-2-enamide

InChI

InChI=1S/C13H15NO3/c1-9(17-3)7-13(16)14-12-6-4-5-11(8-12)10(2)15/h4-8H,1-3H3,(H,14,16)

InChI Key

NUUYAAOHXLTNLD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=CC(=C1)C(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-3-methoxybut-2-enamide typically involves the reaction of 3-acetylphenylamine with 3-methoxybut-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-3-methoxybut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-Acetylphenyl)-3-methoxybut-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-3-methoxybut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may modulate the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-Acetylphenyl)-2-chloroacetamide
  • N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Uniqueness

N-(3-Acetylphenyl)-3-methoxybut-2-enamide is unique due to its specific structural features, such as the methoxybutenamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can make it a valuable compound for specific applications in research and industry.

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